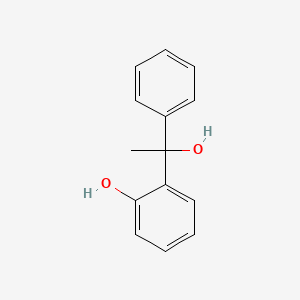

2-(1-Hydroxy-1-phenylethyl)phenol

説明

Structure

3D Structure

特性

分子式 |

C14H14O2 |

|---|---|

分子量 |

214.26 g/mol |

IUPAC名 |

2-(1-hydroxy-1-phenylethyl)phenol |

InChI |

InChI=1S/C14H14O2/c1-14(16,11-7-3-2-4-8-11)12-9-5-6-10-13(12)15/h2-10,15-16H,1H3 |

InChIキー |

YDPUNSOSZNECJI-UHFFFAOYSA-N |

正規SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=C2O)O |

製品の起源 |

United States |

Synthetic Methodologies for 2 1 Hydroxy 1 Phenylethyl Phenol and Its Analogues

Metal-Catalyzed Synthetic Routes for Ortho-Oxygen Substituted Diarylalkenes

Metal-catalyzed reactions offer a powerful tool for the selective synthesis of ortho-substituted phenols, which are key precursors or analogs of 2-(1-hydroxy-1-phenylethyl)phenol. The ortho-alkylation of phenols with alkenes, such as styrene (B11656), is a particularly relevant transformation.

A notable example is the rhenium-catalyzed ortho-alkylation of phenols. stackexchange.comorgsyn.org Using decacarbonyldirhenium (Re₂(CO)₁₀) as a catalyst, phenols react with alkenes to yield ortho-monoalkylated products with high regioselectivity. stackexchange.comorgsyn.org This method is advantageous as the reaction typically ceases after the introduction of a single alkyl group, preventing over-alkylation. stackexchange.comorgsyn.org The reaction is generally carried out by heating a mixture of the phenol (B47542), alkene, and catalyst in a suitable solvent like mesitylene. orgsyn.org

Another effective catalytic system involves a combination of zinc chloride (ZnCl₂) and camphorsulfonic acid (CSA) for the site-selective Friedel-Crafts alkylation of phenols with unactivated secondary alcohols. This dual-catalyst system promotes ortho-alkylation, even when steric factors are not the primary directing influence. researchgate.net

Furthermore, aluminum-based catalysts, such as aluminum phenoxide, have been historically used for the ortho-alkylation of phenols with olefins. wikipedia.org More specialized catalysts, like aluminum thiophenoxide, have also been developed to enhance the conversion of ortho-substituted phenols. wikipedia.org Iron-based catalysts, specifically those comprising iron oxides mixed with other metal oxides, have also been employed for the vapor-phase ortho-alkylation of phenols with alcohols.

The table below summarizes key findings for metal-catalyzed ortho-alkylation of phenols.

Table 1: Metal-Catalyzed Ortho-Alkylation of Phenols

| Catalyst System | Substrates | Key Features |

| Re₂(CO)₁₀ | Phenols and alkenes | High ortho-selectivity, mono-alkylation. stackexchange.comorgsyn.org |

| ZnCl₂ / CSA | Phenols and secondary alcohols | Favors ortho-alkylation, dual-catalyst system. researchgate.net |

| Aluminum Phenoxide | Phenols and olefins | Classic method for ortho-alkylation. wikipedia.org |

| Iron Oxides | Phenols and alcohols | Vapor-phase reaction. |

Metal-Free Synthetic Strategies for 2-(1-Hydroxy-1-arylalkyl)phenols

Metal-free synthetic methods provide an attractive alternative to metal-catalyzed reactions, often offering milder reaction conditions and avoiding potential metal contamination in the final products.

Iodine-Promoted Reactions

Iodine can act as a promoter in several reactions leading to the formation of functionalized phenols. While direct iodination of phenols using iodine and an oxidizing agent like hydrogen peroxide is a well-established method for producing iodinated phenols, iodine can also mediate other transformations. rsc.org For instance, iodine has been used to promote the formation of 2-arylsulfanylphenols from cyclohexanones. nih.gov

In the context of synthesizing structures related to this compound, iodine-promoted reactions can be envisioned to activate substrates for subsequent coupling reactions. For example, the oxidation of phenols with hypervalent iodine reagents can lead to the formation of quinone-type products, which can then undergo further reactions. doubtnut.com

Acid-Promoted Reactions

Acid-catalyzed reactions are a cornerstone of organic synthesis and have been applied to the preparation of ortho-alkylated phenols. The acid-catalyzed reaction of phenols with styrene is a classic example of a Friedel-Crafts alkylation. quora.comresearchgate.netgoogle.comvedantu.com This reaction typically yields a mixture of ortho- and para-substituted products, with the ratio being influenced by the catalyst and reaction conditions. quora.com Catalysts such as sulfuric acid, iron(III) chloride, and solid acids like sulfated zirconia have been employed for this transformation. researchgate.netvedantu.com

A more direct approach to the backbone of this compound analogs involves the acid-catalyzed reaction of phenols with styrene oxide. echemi.comresearchgate.net This reaction can lead to the formation of isomeric phenol-alcohols through a unimolecular ring-opening of the epoxide followed by nuclear attack of the phenol. echemi.com For example, the reaction of phenol with styrene oxide has been shown to produce 2-(2-hydroxyphenyl)-2-phenylethanol. echemi.com

The table below presents a summary of acid-promoted reactions for the synthesis of related phenolic structures.

Table 2: Acid-Promoted Synthesis of Phenolic Compounds

| Reaction Type | Reactants | Catalyst | Key Products |

| Friedel-Crafts Alkylation | Phenol, Styrene | H₂SO₄, FeCl₃, SO₄²⁻/ZrO₂ | Ortho- and para-alkylated phenols. quora.comresearchgate.netgoogle.comvedantu.com |

| Epoxide Ring-Opening | Phenol, Styrene Oxide | Acid | Isomeric phenol-alcohols. echemi.comresearchgate.net |

Multicomponent Reaction Approaches for Related Phenolic Structures

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to a wide range of chemical structures. While a specific MCR for the direct synthesis of this compound is not prominently reported, MCRs have been successfully employed to construct related phenolic and heterocyclic structures.

A relevant example is the copper(I)-catalyzed three-component reaction of an ortho-hydroxybenzyl alcohol, a terminal alkyne, and a sulfonyl azide (B81097) to produce 2-sulfonyliminocoumarins. wikipedia.org This reaction proceeds through the in situ generation of an ortho-quinone methide and a ketenimine intermediate, which then undergo a [4+2] hetero-Diels-Alder reaction. wikipedia.org This demonstrates the potential of MCRs to build complex molecules from simple phenolic precursors.

Electrochemical Synthesis Methods and Reductive Coupling Strategies for Related Compounds

Electrochemical methods offer a green and sustainable alternative to traditional chemical synthesis, using electricity as a traceless reagent to drive redox reactions. Reductive coupling reactions, in particular, are highly relevant for the synthesis of 1,2-diol structures, which are characteristic of this compound.

The electrochemical pinacol (B44631) coupling of acetophenone (B1666503) is a direct method to form 2,3-diphenyl-2,3-butanediol, a dimer of the ketyl radical of acetophenone. nih.gov This transformation is typically carried out using a boron-doped diamond (BDD) electrode as the cathode. nih.gov This reaction highlights the feasibility of forming the C-C bond and the hydroxyl groups found in the target molecule through an electrochemical approach.

Furthermore, the electrochemical reductive coupling of phenol derivatives has been explored, particularly for lignin-derived monomers. These methods often employ nickel or palladium/nickel catalysts to achieve high yields of coupled products. While not a direct synthesis of the target molecule, these strategies demonstrate the power of electrochemistry in forging bonds between phenolic units.

Catalyst Development in Phenol Synthesis

The development of new and efficient catalysts is a continuous driving force in synthetic chemistry, aiming for higher selectivity, milder reaction conditions, and broader substrate scope. In the context of synthesizing this compound and its analogs, catalyst development has primarily focused on achieving selective ortho-alkylation of phenols.

Recent advancements include the use of magnesium-based catalysts, prepared by the calcination of magnesium carbonate or hydroxide, for the vapor-phase ortho-alkylation of phenols with alcohols. google.com These catalysts have shown high activity and selectivity for the desired ortho-substituted products.

The development of solid acid catalysts, such as sulfated zirconia (SO₄²⁻/ZrO₂), has also been a significant area of research for the alkylation of phenols with styrene. researchgate.net These catalysts offer advantages in terms of ease of separation and reusability compared to homogeneous acid catalysts.

Moreover, the design of specific ligands for transition metal catalysts continues to be a fruitful area of research. For instance, the use of iridium complexes has been shown to promote the regioselective ortho-functionalization of phenols. These catalysts operate through the formation of an (oxo-η⁵-cyclohexadienyl)iridium intermediate, which then undergoes nucleophilic attack exclusively at the ortho position.

The ongoing development of novel catalytic systems holds great promise for the more efficient and selective synthesis of this compound and a wide range of other valuable phenolic compounds.

Reaction Mechanisms and Chemical Transformations of 2 1 Hydroxy 1 Phenylethyl Phenol

Anhydride-Induced Reactions for Derivative Formation

The reaction of 2-(1-Hydroxy-1-phenylethyl)phenol with anhydrides, such as acetic anhydride (B1165640), serves as a versatile method for generating derivatives. This transformation primarily involves the dehydration of the tertiary benzylic alcohol, a reaction that can be facilitated by the anhydride which acts as a water scavenger and activator. The presence of the ortho-phenolic group significantly influences the reaction mechanism, potentially leading to the formation of highly reactive intermediates.

A key mechanistic hypothesis for the transformations of this compound involves the in situ generation of an ortho-Quinone Methide (o-QM) intermediate. The formation of o-QMs from ortho-hydroxybenzyl alcohols is a well-documented process that can occur under thermal, acidic, or basic conditions. nih.govrsc.org In the presence of an anhydride, the tertiary alcohol can be acylated, forming an ester which is a good leaving group. Subsequent elimination of the acyl group and a proton from the adjacent methyl group, or a more direct dehydration, leads to the formation of the highly reactive o-QM.

The stability and reactivity of o-QMs are influenced by their substitution pattern, with electron-donating groups generally facilitating their formation. nih.gov These transient species are powerful electrophiles and can readily participate in various reactions, including 1,4-conjugate additions and cycloadditions. nih.gov The generation of o-QMs from o-cresol (B1677501) precursors through benzylic hydroxylation followed by dehydration is a strategy also employed in biosynthesis. nih.gov

The reaction of this compound with an anhydride can lead to the formation of ortho-acyloxy diarylalkenes. This process can be envisioned as a two-step sequence within a single pot. The first step is the acid-catalyzed dehydration of the tertiary alcohol to yield the corresponding alkene, 2-(1-phenylvinyl)phenol. libretexts.org Tertiary alcohols are particularly susceptible to dehydration due to the formation of a stable tertiary carbocation intermediate. pressbooks.publibretexts.org

Following the formation of the vinylphenol, the anhydride present in the reaction mixture can then acylate the phenolic hydroxyl group. The acylation of phenols with acetic anhydride is a standard transformation, often catalyzed by a base or acid, to produce phenyl esters. researchgate.net The final product of this sequence is an ortho-acyloxy diarylalkene, where the hydroxyl group is protected as an ester and the alcohol has been converted to a carbon-carbon double bond.

| Starting Material | Reagent | Key Transformation | Product Type |

| This compound | Acetic Anhydride | Dehydration & Acylation | ortho-Acyloxy diarylalkene |

Intramolecular Cyclization Pathways

The derivatives formed from this compound, particularly the 2-(1-arylvinyl)phenol unit, are valuable precursors for synthesizing heterocyclic structures through intramolecular cyclization.

The 2-(1-phenylvinyl)phenol intermediate, generated via dehydration, is perfectly structured for acid-catalyzed intramolecular cyclization to form a benzofuran (B130515) skeleton. In this reaction, the alkene's double bond is protonated by an acid catalyst, which leads to the formation of a stable tertiary benzylic carbocation. This electrophilic center is then intramolecularly attacked by the nucleophilic oxygen of the adjacent phenolic hydroxyl group. The subsequent loss of a proton re-aromatizes the ring system and yields the final 2-methyl-2-phenyl-2,3-dihydrobenzofuran product. This type of intramolecular electrophilic cyclization is an efficient method for constructing the fused ring system of naphtho[2,1-b]benzofurans and other related structures under acidic conditions. nih.gov

| Precursor | Reaction Type | Key Intermediate | Product Skeleton |

| 2-(1-Phenylvinyl)phenol | Intramolecular Electrophilic Cyclization | Tertiary Benzylic Carbocation | Benzofuran |

General Considerations of Reaction Conditions and Solvent Effects

The chemical transformations of this compound are highly dependent on the reaction conditions.

Temperature: The dehydration of alcohols is typically performed at elevated temperatures. The specific temperature required depends on the alcohol's structure, with tertiary alcohols dehydrating under the mildest conditions, sometimes from 25°C to 80°C. libretexts.orglibretexts.org

Catalyst: Strong acids like sulfuric acid or phosphoric acid are common catalysts for alcohol dehydration. libretexts.org Lewis acids such as bismuth(III) triflate have also been shown to be powerful catalysts for this transformation, even in very low concentrations. nih.gov For o-QM generation, the pH of the medium is a critical factor influencing the equilibrium between the alcohol and the o-QM. nih.gov

Solvent: The choice of solvent can significantly impact the reaction pathway. Apolar solvents tend to favor the dehydration of tertiary alcohols to alkenes. nih.gov In contrast, polar solvents can sometimes lead to other reactions, such as dimerization. nih.gov Computational studies using polarized continuum models (PCM) have been employed to estimate solvent effects on reaction pathways, for instance using methanol (B129727) as a model solvent. rsc.org

Mechanistic Insights from Related Benzylic Alcohol and Phenol (B47542) Transformations

The reactivity of this compound can be understood by examining related transformations of simpler benzylic alcohols and phenols.

Dehydration Mechanisms: The acid-catalyzed dehydration of secondary and tertiary alcohols typically proceeds through an E1 mechanism. pressbooks.publibretexts.org This involves the protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to create a carbocation intermediate. A subsequent deprotonation from an adjacent carbon forms the alkene. The stability of the carbocation is key; tertiary benzylic carbocations, such as the one formed from this compound, are highly stabilized, facilitating this pathway. nih.gov Alternatively, reagents like phosphorus oxychloride (POCl₃) in pyridine (B92270) can effect dehydration via an E2 mechanism under milder, basic conditions. libretexts.orgpressbooks.pub

o-Quinone Methide Generation: The generation of o-QMs is not limited to dehydration. They can be formed through various methods, including the pyrolysis of o-hydroxybenzyl alcohol and chroman, where the o-QM is a common intermediate. rsc.org Photochemical pathways also exist for their formation. colab.ws These studies underscore the accessibility of this reactive intermediate from ortho-hydroxy-substituted benzylic systems.

Phenol Acylation: The reaction of phenols with acetic anhydride is a classic example of nucleophilic acyl substitution, yielding phenyl acetate. researchgate.net This reaction highlights the independent reactivity of the phenolic portion of the molecule, which can occur concurrently with or sequentially to reactions at the benzylic alcohol site.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 1 Hydroxy 1 Phenylethyl Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, would provide critical information about the connectivity and stereochemistry of 2-(1-Hydroxy-1-phenylethyl)phenol.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum would reveal the number of distinct proton environments, their chemical shifts, and their coupling patterns (multiplicity), allowing for the assignment of each proton to its position in the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons on both the phenol (B47542) and phenyl rings, a singlet for the benzylic proton, a quartet and a doublet for the ethyl group, and signals for the two hydroxyl protons. The exact chemical shifts would be influenced by the electronic effects of the substituents and potential intramolecular hydrogen bonding.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would indicate the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would provide information about their hybridization and chemical environment. For this compound, distinct signals would be expected for the carbons of the two aromatic rings, the benzylic carbon bearing the hydroxyl group, and the methyl carbon.

Two-Dimensional NMR Techniques (e.g., NOESY) for Stereochemical Assignment

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for determining the stereochemistry of chiral molecules. For this compound, which has a stereocenter at the benzylic carbon, a NOESY experiment would show through-space correlations between protons that are in close proximity. This information would be crucial for assigning the relative configuration of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups, C-H stretching vibrations of the aromatic and aliphatic portions, and C=C stretching vibrations of the aromatic rings. The positions and shapes of the O-H bands could also provide evidence of hydrogen bonding.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern, resulting from the cleavage of the molecule in the mass spectrometer, would offer valuable clues about its structure. Expected fragmentation pathways would include the loss of a water molecule, a methyl group, or a phenyl group.

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Analysis

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for studying chiral molecules. Since this compound is a chiral compound, its enantiomers would exhibit mirror-image ECD spectra. ECD spectroscopy could be used to determine the absolute configuration of the molecule by comparing the experimental spectrum with theoretically calculated spectra.

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

While crystallographic data for this compound is not readily found in publicly accessible databases, a detailed structural analysis of a closely related derivative, 2-{(E)-[(2-Hydroxy-1-phenylethyl)imino]methyl}-4-[(E)-(4-methylphenyl)diazenyl]phenol, offers significant insight into the conformational behavior of the 2-hydroxy-1-phenylethyl moiety. iucr.org The study of this derivative illustrates the utility of X-ray crystallography in characterizing this important structural fragment.

The crystal structure of this derivative reveals that the 2-phenylethan-1-ol portion of the molecule is disordered over two distinct orientations. iucr.org This disorder indicates that in the solid state, this part of the molecule can adopt at least two stable conformations. The occupancies for these two orientations are approximately 0.566 and 0.434. iucr.org

A key feature observed in the crystal structure is the presence of an intramolecular O—H⋯N hydrogen bond between the phenol group and the methanimine (B1209239) group of the molecule. iucr.org In the crystal packing, adjacent molecules are linked by disordered intermolecular O—H⋯O hydrogen bonds, forming chains that extend parallel to the b-axis of the unit cell. iucr.org

The crystallographic data for this derivative provides a valuable model for understanding the potential solid-state conformation and intermolecular interactions of this compound. The presence of hydroxyl groups and aromatic rings in the parent compound suggests that hydrogen bonding and π-π stacking interactions would likely play a significant role in its crystal packing as well.

Below are the detailed crystallographic data and selected geometric parameters for the derivative, 2-{(E)-[(2-Hydroxy-1-phenylethyl)imino]methyl}-4-[(E)-(4-methylphenyl)diazenyl]phenol.

Table 1: Crystal Data and Structure Refinement for 2-{(E)-[(2-Hydroxy-1-phenylethyl)imino]methyl}-4-[(E)-(4-methylphenyl)diazenyl]phenol

| Parameter | Value |

| Empirical Formula | C₂₂H₂₁N₃O₂ |

| Formula Weight | 359.43 |

| Temperature (K) | 293 |

| Wavelength (Å) | 0.71073 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.0898 (4) |

| b (Å) | 18.0053 (7) |

| c (Å) | 10.7937 (4) |

| α (°) | 90 |

| β (°) | 100.003 (2) |

| γ (°) | 90 |

| Volume (ų) | 1926.98 (13) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.239 |

| Absorption Coefficient (mm⁻¹) | 0.08 |

| F(000) | 760 |

Table 2: Selected Bond Lengths for 2-{(E)-[(2-Hydroxy-1-phenylethyl)imino]methyl}-4-[(E)-(4-methylphenyl)diazenyl]phenol

| Bond | Length (Å) |

| O1—C10 | 1.348 (3) |

| O2—C14 | 1.424 (5) |

| N1—N2 | 1.258 (3) |

| N1—C4 | 1.421 (3) |

| N2—C7 | 1.422 (3) |

| N3—C13 | 1.282 (3) |

| N3—C15 | 1.470 (3) |

Table 3: Selected Bond Angles for 2-{(E)-[(2-Hydroxy-1-phenylethyl)imino]methyl}-4-[(E)-(4-methylphenyl)diazenyl]phenol

| Angle | Value (°) |

| N2—N1—C4 | 114.2 (2) |

| N1—N2—C7 | 113.8 (2) |

| C13—N3—C15 | 119.5 (2) |

| O1—C10—C9 | 118.5 (2) |

| O1—C10—C11 | 121.7 (2) |

| N3—C13—C9 | 122.2 (2) |

| O2—C14—C15 | 108.6 (3) |

Theoretical and Computational Studies on 2 1 Hydroxy 1 Phenylethyl Phenol Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the properties and reactivity of molecular systems, including 2-(1-Hydroxy-1-phenylethyl)phenol and related structures. DFT calculations allow for the detailed examination of electronic structure, offering insights that complement and guide experimental studies.

DFT calculations have been instrumental in mapping the reaction pathways for the formation of compounds structurally related to this compound. For instance, in the synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, DFT studies have shown that the direct reaction is not spontaneous and requires a catalyst. mdpi.com Computational analysis identified two potential palladium-catalyzed reaction pathways. Pathway 1 was calculated to have a net energy of -84.7 kcal/mol, while Pathway 2, after considering the regeneration of intermediates, resulted in a total reaction energy of -238.7 kcal/mol, confirming the energetic feasibility of both routes. mdpi.com These calculations are crucial for understanding the thermodynamics of the reaction and for optimizing reaction conditions.

The following table summarizes the energetic feasibility of the two proposed pathways:

| Pathway | Initial Energy (kcal/mol) | Net Energy (kcal/mol) | Total Reaction Energy (kcal/mol) |

| Pathway 1 | Not specified | -84.7 | Not applicable |

| Pathway 2 | 90.1 | Not specified | -238.7 |

This data illustrates the power of DFT in predicting the most likely reaction course based on energy calculations.

A key advantage of DFT is its ability to model transition states and reaction intermediates, which are often transient and difficult to characterize experimentally. mdpi.com By calculating the energies and geometries of these species, researchers can determine the activation energies for different reaction steps. This information provides a deeper understanding of the reaction mechanism. For example, in studies of phenol (B47542) reactions, DFT has been used to gain fundamental insights into the transition states of hydrogen atom transfer (HAT) versus proton-coupled electron transfer (PCET) mechanisms. ustc.edu.cn

Catalysts play a vital role in many organic syntheses, and DFT calculations can elucidate their function at a molecular level. In the palladium-catalyzed formation of a related carbamate, DFT studies demonstrated how the Pd(PPh₃)₄ catalyst stabilizes reaction intermediates and facilitates key steps like dehydrogenation. mdpi.com By modeling the interactions between the catalyst and the reacting molecules, it is possible to understand how the catalyst lowers the activation energy of the reaction. This knowledge is invaluable for the rational design of more efficient catalysts. For instance, computational insights might suggest modifications to the catalyst's ligands to enhance its activity or selectivity. mdpi.com

The three-dimensional structure of a molecule is fundamental to its properties and reactivity. DFT calculations are widely used to predict the most stable conformations of molecules. Conformational analysis involves systematically exploring the different spatial arrangements of a molecule by rotating its single bonds to identify the lowest energy structures. mdpi.com For flexible molecules like those related to this compound, several conformers may exist with energies close to the global minimum. researchgate.net These computational predictions of molecular geometry are essential for interpreting experimental data and understanding intermolecular interactions. mdpi.com

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be a significant aid in structure elucidation and the interpretation of experimental spectra.

Recent advancements in machine learning, often trained on DFT-calculated data, have led to highly accurate predictions of NMR chemical shifts. nih.govnih.gov For example, Graph Neural Networks (GNNs) have shown great promise in predicting both ¹H and ¹³C chemical shifts. nih.gov Programs like PROSPRE can predict ¹H chemical shifts with a mean absolute error of less than 0.10 ppm in various solvents. nih.govnih.gov This level of accuracy can help to distinguish between different isomers or conformers of a molecule.

Similarly, DFT calculations can predict infrared (IR) frequencies. These predictions are based on the calculation of the vibrational modes of the molecule. The calculated frequencies can then be compared with experimental IR spectra to aid in the assignment of vibrational bands to specific functional groups and motions within the molecule. nist.gov However, it's important to note that spectra from dispersive instruments may differ from those obtained with FTIR instruments. nist.gov

The table below shows a hypothetical comparison of experimental versus computationally predicted spectroscopic data for a related phenol compound.

| Spectroscopic Parameter | Experimental Value | Predicted Value | Method |

| ¹H NMR Chemical Shift (ppm) | 7.26 | 7.20 | GNN |

| ¹³C NMR Chemical Shift (ppm) | 128.5 | 129.0 | DFT/GNN |

| IR Frequency (cm⁻¹) O-H stretch | 3400 | 3450 | DFT (B3LYP) |

This table illustrates the typical agreement that can be expected between experimental and computationally predicted spectroscopic parameters.

Analysis of Intramolecular and Intermolecular Interactions

The interactions within a molecule (intramolecular) and between molecules (intermolecular) are crucial in determining the physical and chemical properties of a substance. Computational methods provide a powerful lens through which to view these interactions.

Hirshfeld surface analysis, which is based on the molecule's electron distribution, is a valuable tool for visualizing and quantifying intermolecular interactions in crystals. mdpi.com This method can identify and characterize hydrogen bonds and other non-covalent interactions that are critical for the stabilization of the crystal lattice. mdpi.com For example, in related heterocyclic systems, Hirshfeld analysis has revealed significant hydrogen bonding that plays a crucial role in the internal stabilization of the compounds. mdpi.com

Intramolecular hydrogen bonding can also significantly influence the conformation and properties of a molecule. In molecules containing both a hydroxyl group and a phenyl ring, such as 2-phenylethanol, an O-H···π intramolecular hydrogen bond can stabilize a gauche conformation. researchgate.net DFT calculations can quantify the strength of these interactions and predict their effect on the molecule's geometry and vibrational frequencies.

Hydrogen Bonding Networks

Detailed research findings on the hydrogen bonding networks of this compound are not available in the reviewed scientific literature.

Pi-Stacking Interactions in Crystal Structures

Specific studies detailing the pi-stacking interactions within the crystal structure of this compound have not been identified in the public domain.

Derivatives and Functionalization Strategies of 2 1 Hydroxy 1 Phenylethyl Phenol

Acylation Reactions to Form Ortho-Acyloxy Diarylalkenes

The presence of two hydroxyl groups in 2-(1-hydroxy-1-phenylethyl)phenol—one phenolic and one tertiary alcoholic—presents an interesting case for acylation reactions. The goal of forming ortho-acyloxy diarylalkenes involves both the acylation of the phenolic hydroxyl group and the dehydration of the tertiary alcohol.

Phenols can undergo both C-acylation (on the aromatic ring) and O-acylation (on the hydroxyl group). stackexchange.comucalgary.ca The course of the reaction is often dictated by the reaction conditions. O-acylation is generally favored under kinetic control, often at lower temperatures and with or without a mild base, while C-acylation is more common under thermodynamic control, typically requiring a Lewis acid catalyst like aluminum chloride (AlCl₃). ucalgary.ca

For the selective O-acylation of the phenolic group in this compound, reaction with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) is a common strategy. This reaction is a nucleophilic acyl substitution where the phenoxide, formed in situ or added, attacks the electrophilic carbonyl carbon of the acylating agent. libretexts.orgchemguide.co.uk

The formation of the diarylalkene moiety results from the dehydration of the tertiary alcohol. This elimination reaction is typically acid-catalyzed. It is conceivable that a one-pot reaction could be designed where a Lewis acid catalyst first promotes the dehydration of the tertiary alcohol to form a 2-(1-phenylvinyl)phenol intermediate, which is then acylated on the phenolic oxygen. Alternatively, a stepwise approach involving initial acid-catalyzed dehydration followed by O-acylation of the resulting vinylphenol would provide a more controlled synthesis of ortho-acyloxy diarylalkenes. A method for the O-acylation of alcohols and phenols using a substoichiometric amount of titanocene (B72419) dichloride as a promoter for reaction with acyl chlorides has also been reported, offering a potential route for this transformation. researchgate.net

Table 1: General Conditions for O-Acylation of Phenols

| Acylating Agent | Catalyst/Base | Solvent | Temperature | Outcome |

| Acyl Chloride | Pyridine, Triethylamine | Dichloromethane, THF | Room Temperature | O-acylation |

| Acetic Anhydride | Sodium Acetate | Acetic Acid | Reflux | O-acylation |

| Acyl Chloride | Aqueous NaOH | Phase-Transfer Catalyst | Room Temperature | O-acylation researchgate.net |

Transformation into 2-(1-Arylvinyl)phenol Derivatives

The transformation of this compound into 2-(1-arylvinyl)phenol derivatives is a dehydration reaction. The tertiary benzylic alcohol functionality is prone to elimination under acidic conditions to form a stable, conjugated alkene. This reaction is analogous to the industrial production of styrene (B11656) from 1-phenylethanol.

The mechanism involves the protonation of the hydroxyl group by an acid catalyst, forming a good leaving group (water). Departure of the water molecule generates a tertiary benzylic carbocation, which is stabilized by resonance with the adjacent phenyl ring. Subsequent deprotonation from the methyl group by a weak base (like water or the conjugate base of the acid catalyst) yields the desired 2-(1-phenylvinyl)phenol. The ortho-hydroxyl group can influence the reaction rate and regioselectivity through electronic effects and potential hydrogen bonding.

Pathways to Fused Heterocyclic Systems such as Benzofurans

The 2-(1-arylvinyl)phenol derivatives obtained from the dehydration of this compound are valuable intermediates for the synthesis of benzofurans, a class of heterocyclic compounds found in many natural products and pharmaceuticals. The intramolecular cyclization of these vinylphenols is a key step in forming the benzofuran (B130515) ring system.

A prominent method for this transformation is palladium-catalyzed oxidative cyclization. nih.govdocumentsdelivered.com In this process, the phenolic oxygen attacks the double bond in an intramolecular fashion, facilitated by a palladium(II) catalyst. This reaction often requires an oxidant to regenerate the active palladium catalyst. The reaction proceeds through the formation of a C-O bond, leading to the furan (B31954) ring fused to the benzene (B151609) ring. Various palladium catalysts and reaction conditions have been developed for the synthesis of benzofurans from phenols and olefins. nih.govdocumentsdelivered.com A novel two-step synthesis of 2-functionalized benzofurans involves the palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols, which are structurally related to the title compound. nih.govresearchgate.net

Exploration of Functional Group Tolerance in Derivatization

The derivatization of this compound must consider the reactivity of both the phenolic and alcoholic hydroxyl groups, as well as the aromatic rings. The tolerance of various functional groups during these transformations is crucial for the synthesis of complex molecules.

During the acid-catalyzed dehydration to form the vinylphenol, acid-sensitive groups such as esters, acetals, and some protecting groups may be cleaved. Therefore, the choice of acid catalyst and reaction conditions is critical. Milder acids or solid acid catalysts can sometimes improve the tolerance of sensitive functionalities.

In the subsequent palladium-catalyzed cyclization to form benzofurans, a wide range of functional groups are often tolerated. Palladium catalysis is known for its high functional group compatibility, allowing for the presence of esters, ketones, ethers, and amides on the aromatic rings. However, groups that can coordinate strongly with the palladium catalyst, such as certain sulfur- and phosphorus-containing functionalities, might interfere with the catalytic cycle.

Synthesis of Related Phenylethylphenol Analogues

The synthesis of analogues of this compound can be achieved through several synthetic routes. A common approach is the Friedel-Crafts alkylation of phenols with styrene or substituted styrenes in the presence of a Lewis acid or a Brønsted acid catalyst. jk-sci.com This reaction can lead to a mixture of ortho and para isomers, and the selectivity can be influenced by the catalyst and reaction conditions. For instance, the reaction of phenol (B47542) with styrene using sulfuric acid as a catalyst can yield both ortho- and para-(alpha-phenylethyl)phenols. google.com

Another route involves the reaction of a phenol with a styrene oxide derivative. The epoxide ring can be opened by the phenol, typically under basic or acidic conditions, to form a hydroxy-ether intermediate, which can then be rearranged to the desired phenylethylphenol.

A specific example of the synthesis of a related analogue is the reductive coupling of o-substituted carbonyl compounds. For instance, 1-(4-(1-hydroxy-1-phenylethyl)phenyl)ethanone has been synthesized through the reductive coupling of the corresponding carbonyl compounds. researchgate.net This demonstrates a method for introducing further functional groups onto the phenolic ring.

Future Research Directions and Unexplored Avenues for 2 1 Hydroxy 1 Phenylethyl Phenol

Development of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign methods for synthesizing 2-(1-Hydroxy-1-phenylethyl)phenol is a primary research objective. Traditional routes, such as the Grignard addition of a phenylmagnesium halide to 2-hydroxyacetophenone (B1195853), are effective but often suffer from drawbacks related to stoichiometry and waste generation. Future research should pivot towards greener and more innovative strategies. nih.gov

Promising avenues include:

Visible-Light Photocatalysis : Recent advances in the visible-light-mediated synthesis of tertiary alcohols in aqueous media present a highly sustainable option. rsc.org A potential pathway could involve a water-phase electron donor-acceptor (WEDA) platform where a carbonyl compound and an arylamine are used to generate sterically hindered tertiary alcohols. rsc.org

Electrosynthesis : Electrochemical methods offer a reagent-free activation strategy. Investigating the electro-reductive coupling of 2-hydroxyacetophenone with a suitable phenyl-donating species could provide a high-atom-economy route to the target molecule, avoiding bulk chemical reductants. researchgate.net

Flow Chemistry : Continuous flow reactors could enable precise control over reaction parameters (temperature, pressure, mixing), potentially improving yields and safety, especially for exothermic reactions like Grignard additions. This would also facilitate easier scale-up.

Bio-catalysis : The use of engineered enzymes could offer unparalleled selectivity and sustainability. Research into identifying or developing enzymes capable of catalyzing the asymmetric addition of a phenyl group to 2-hydroxyacetophenone would be a significant breakthrough.

Alcohols are increasingly viewed as sustainable reagents and building blocks, and developing methods that utilize simple, renewable feedstocks aligns with modern green chemistry principles. researchgate.netnih.gov

Table 1: Proposed Sustainable Synthetic Strategies for this compound

| Methodology | Potential Precursors | Key Advantages | Research Focus |

|---|---|---|---|

| Visible-Light Photocatalysis | 2-Hydroxyacetophenone, Benzene (B151609) (or derivative) | Uses light as a renewable energy source; potential for aqueous media; mild conditions. rsc.org | Catalyst screening; optimization of light source and reaction medium. |

| Electrosynthesis | 2-Hydroxyacetophenone, Phenyl Halide | Avoids chemical oxidants/reductants; high atom economy; precise control. researchgate.net | Electrode material selection; electrolyte optimization; mechanistic studies of electron transfer. |

| Ortho-Alkylation | Phenol (B47542), Styrene (B11656) | Direct C-H functionalization; potentially high atom economy. | Development of highly regioselective catalysts to ensure ortho-positioning and prevent O-alkylation. acs.orgresearchgate.net |

| Enzyme Catalysis | 2-Hydroxyacetophenone, Phenyl Donor | High stereoselectivity; biodegradable catalyst; mild, aqueous conditions. | Enzyme discovery and engineering; substrate scope investigation. |

In-depth Mechanistic Investigations of Complex Transformations

A thorough understanding of the reaction mechanisms governing the synthesis of this compound is crucial for process optimization and the rational design of catalysts. Several potential synthetic routes involve complex transformations where selectivity is a key challenge.

Future mechanistic studies should focus on:

Regioselectivity in Friedel-Crafts Type Reactions : If synthesizing from phenol and a styrene derivative, a major challenge is controlling regioselectivity (ortho- vs. para-alkylation) and preventing O-alkylation, which forms a phenolic ether. acs.org Detailed kinetic and computational studies are needed to understand the factors that favor the desired ortho-C-alkylation. Rhenium-catalyzed ortho-alkylation of phenols with alkenes has been shown to be highly selective, and investigating the mechanism of such a catalyst system for this specific transformation would be valuable. orgsyn.org

Chelation Control : The phenolic hydroxyl group can act as a directing group. Mechanistic studies should explore how this group interacts with catalysts or reagents, potentially forming a chelate intermediate that favors reaction at the ortho position.

Side-Reaction Pathways : A potential side reaction, particularly under acidic conditions, is the dehydration of the tertiary alcohol to form 2-(1-phenylvinyl)phenol. rsc.org Mechanistic investigation of this dehydration pathway is essential to identify conditions that suppress its occurrence.

Techniques such as in-situ spectroscopy (NMR, IR), reaction progress kinetic analysis, and isotopic labeling would be invaluable in these investigations.

Exploration of Stereoselective Syntheses

The central carbon atom bearing the hydroxyl, phenyl, and 2-hydroxyphenyl groups is a stereocenter, meaning this compound exists as a pair of enantiomers. For potential applications in pharmaceuticals or materials science, access to enantiomerically pure forms is often essential. Therefore, a significant and unexplored research avenue is the development of stereoselective synthetic methods.

Key research goals in this area include:

Chiral Catalysis : Designing chiral Lewis acid or Brønsted acid catalysts that can effectively discriminate between the two prochiral faces of 2-hydroxyacetophenone during the addition of a phenyl nucleophile.

Organocatalysis : Exploring the use of chiral organocatalysts, which can eliminate the need for potentially toxic or expensive metals.

Substrate Control : Modifying the substrate with a chiral auxiliary that can be removed after the key stereoc-determining step.

Kinetic Resolution : Developing a catalytic system that can selectively react with one enantiomer of a racemic mixture of this compound, allowing for the separation of the other.

Achieving high enantioselectivity would represent a major advance in the chemistry of this compound.

Advanced Catalyst Design and Optimization for Specific Reactions

Catalysis is central to achieving the goals of sustainability, selectivity, and efficiency. Future work should move beyond stoichiometric reagents to the design of advanced catalysts tailored for the synthesis of this compound.

Areas for catalyst development include:

Bifunctional Catalysts : Designing catalysts that possess both a Lewis acidic site (to activate the ketone precursor) and a Brønsted basic or acidic site (to interact with the phenolic hydroxyl group) could offer enhanced activity and selectivity.

Heterogeneous Catalysts : Developing solid-supported catalysts, such as metal complexes grafted onto polymers or metal oxides, would simplify product purification, allow for catalyst recycling, and align with green chemistry principles. nih.govgoogle.com For example, a catalyst based on activated carbon-supported phosphoric acid has been used for related syntheses. google.com

Earth-Abundant Metal Catalysts : Focusing on catalysts based on iron, copper, or bismuth to replace expensive and rare precious metals like rhodium or palladium. rsc.org Iron triflate, for instance, has shown promise in related alcohol chemistry. rsc.org

Table 2: Future Catalyst Design and Optimization Goals

| Catalyst Type | Target Reaction | Key Design Feature | Desired Outcome |

|---|---|---|---|

| Chiral Lewis Acid | Asymmetric Phenyl Addition | Chiral ligand scaffold | High enantioselectivity (>99% ee) |

| Bifunctional Catalyst | One-pot ortho-Alkylation | Lewis acid & Brønsted base sites | High regioselectivity for ortho-product |

| Supported Rhenium Complex | ortho-Alkylation of Phenol | Immobilization on silica/polymer | Catalyst recyclability, low metal leaching. orgsyn.org |

| Iron Triflate | Dehydration Suppression | Tuned electronic/steric properties | Increased stability of the tertiary alcohol product. rsc.org |

Synergistic Integration of Experimental and Computational Approaches for Mechanistic Discovery

The synergy between experimental work and computational chemistry offers a powerful paradigm for accelerating research. researchgate.net For a molecule like this compound, where foundational knowledge is lacking, this integrated approach is not just beneficial but essential.

Future research should fully integrate these two domains:

Predictive Modeling : Using Density Functional Theory (DFT) to model proposed reaction pathways, calculate transition state energies, and predict the most favorable synthetic routes before extensive experimental work is undertaken. acs.org This approach has been successfully used to elucidate the pathways for the formation of related complex molecules. mdpi.commdpi.com

Rationalizing Selectivity : Computational studies can provide molecular-level insight into the origins of regio- and stereoselectivity. By modeling catalyst-substrate interactions, researchers can understand why a particular isomer is formed preferentially and use this knowledge to design improved catalysts.

Spectroscopic Correlation : Predicting spectroscopic data (e.g., NMR, IR spectra) for proposed intermediates and comparing them with experimental results to confirm mechanistic hypotheses.

This synergistic loop—where computational predictions guide experiments, and experimental results validate and refine computational models—will be the most efficient path to a deep and robust understanding of the chemistry of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。